2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
CAS No.: 1152508-21-8
Cat. No.: VC2793426
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide - 1152508-21-8](/images/structure/VC2793426.png)
Specification
CAS No. | 1152508-21-8 |
---|---|
Molecular Formula | C12H12ClN3O |
Molecular Weight | 249.69 g/mol |
IUPAC Name | 2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]acetamide |
Standard InChI | InChI=1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17) |
Standard InChI Key | WRVQAZRWHRUITH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)CCl |
Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)CCl |
Introduction
Chemical Identity and Structural Characterization
Basic Identification Parameters
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is characterized by specific chemical identifiers that distinguish it from related compounds. The molecule consists of a 1-phenyl-1H-pyrazol-4-yl group connected to a chloroacetamide unit via a methylene bridge. This structural arrangement contributes to its physical and chemical properties, as well as its potential applications in various research areas.
The compound can be identified through several standard parameters as outlined in Table 1:
Parameter | Value |
---|---|
IUPAC Name | 2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]acetamide |
CAS Number | 1152508-21-8 |
Molecular Formula | C12H12ClN3O |
Molecular Weight | 249.7 g/mol |
Appearance | Solid (physical state not specifically detailed) |
Synonyms | ZINC36962975, AKOS00913296, NE47864, EN300-28319 |
The structural composition of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide includes several key functional groups that define its chemical behavior. The phenyl ring directly attached to one of the nitrogen atoms in the pyrazole ring contributes to the compound's aromaticity and electronic properties. The chloroacetamide portion provides potential reactivity sites, particularly through the electrophilic carbon adjacent to the chlorine atom .
Spectroscopic Characteristics
While comprehensive spectroscopic data specifically for 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is limited in the available literature, similar compounds within the pyrazole-acetamide family typically exhibit characteristic spectral patterns. For instance, related compounds such as N-(4-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide show distinctive infrared absorption patterns for the NH, carbonyl (CO), and other functional groups .
Based on structural analogs, the compound would likely show characteristic infrared absorption bands around 3400 cm⁻¹ (NH stretch), 1650-1670 cm⁻¹ (C=O stretch), and fingerprint regions specific to the pyrazole ring and phenyl substituent. In NMR spectroscopy, the methylene protons adjacent to the chlorine atom would typically appear as a singlet at approximately 4.0-4.5 ppm .
Synthesis and Preparation Methods
Alternative Synthetic Pathways
An alternative approach might involve the use of 2-chloroacetic acid as a starting material, which can be activated using coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) before reaction with the amine. This methodology has been employed for the synthesis of various pyrazole-containing amides as described in related research .
Research described in search result details the synthesis of various N-arylacetamides through the reaction of appropriate arylamines with 2-chloroacetyl chloride under basic conditions, which could serve as a model for the preparation of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide. The reaction conditions typically involve stirring at room temperature or slightly elevated temperatures in solvents such as dichloromethane, acetone, or tetrahydrofuran .
Chemical Reactivity and Behavior
Functional Group Reactivity
The reactivity of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is primarily determined by its key functional groups: the chloroacetamide moiety and the pyrazole ring system. The compound presents several potential reaction sites that enable its participation in various chemical transformations.
The chloroacetamide portion of the molecule contains an electrophilic carbon adjacent to the chlorine atom, making it susceptible to nucleophilic substitution reactions. This reactivity is evidenced in the synthetic utility of similar compounds, such as those described in search result , where 2-chloro-N-arylacetamides serve as versatile precursors for the synthesis of heterocyclic compounds through nucleophilic displacement of the chlorine atom .
The pyrazole ring, being an electron-rich heterocycle, can potentially participate in electrophilic aromatic substitution reactions. Additionally, the NH group of the amide function can serve as a nucleophile in certain reactions, particularly under basic conditions .
Applications in Synthetic Chemistry
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide and similar compounds have demonstrated utility as synthetic intermediates in the preparation of more complex molecules. For instance, search result describes the use of analogous 2-chloro-N-arylacetamides in the synthesis of novel thieno[2,3-b]pyridine-2-carboxamide derivatives through reactions with appropriate thioxopyridine derivatives .
The compound could potentially participate in reactions such as:
-
Nucleophilic substitution reactions involving the chlorine atom
-
Formation of heterocyclic systems through intramolecular reactions
-
Alkylation of various nucleophiles
-
Peptide coupling reactions through the amide group
These reactive properties make 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide a valuable building block in organic synthesis, particularly in the development of pharmacologically relevant compounds .
Structural Analogs and Related Compounds
N-Methylated Analog
A closely related compound to 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is its N-methylated analog, 2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 956568-35-7). This compound differs from the target compound by the presence of an additional methyl group on the nitrogen atom of the amide moiety .
The key characteristics of this analog include:
-
Molecular Formula: C13H14ClN3O
-
Molecular Weight: 263.72 g/mol
-
CAS Number: 956568-35-7
The N-methylated derivative has been reported to have applications in proteomics research, particularly in the study of proteins and their interactions within cells. It may serve as a tool for investigating protein functions, modifications, or important cellular interactions.
Extended Linker Analog
Another structural analog is 2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide (CAS: 1269151-14-5), which features an ethyl linker instead of a methyl linker between the pyrazole ring and the amide nitrogen. This modification results in a compound with different spatial arrangement and potentially altered biological properties .
Key characteristics of this extended linker analog include:
-
Molecular Formula: C13H14ClN3O
-
Molecular Weight: 263.72 g/mol
-
CAS Number: 1269151-14-5
The presence of an additional carbon in the linker chain may influence the conformational flexibility of the molecule and its interactions with potential biological targets .
Other Pyrazole-Based Chloroacetamides
The literature describes various other pyrazole-containing chloroacetamides with structural similarities to 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide. These include:
-
2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide (CAS: 957510-87-1)
-
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide)
-
2-chloro-N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methyl]-N-naphthalen-1-ylacetamide
These structural variations highlight the diversity of pyrazole-based chloroacetamides and suggest potential directions for structural modification to alter the properties and applications of the core compound .
Analytical Methods and Characterization
Identification Techniques
The identification and characterization of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can be achieved through various analytical techniques commonly employed in organic chemistry. While specific analytical data for this exact compound is limited in the available literature, information can be extrapolated from related compounds.
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are particularly valuable for confirming the structure and purity of the compound. Based on similar compounds described in search result , the following spectral features might be expected:
-
IR Spectroscopy:
-
NH stretch: approximately 3400-3450 cm⁻¹
-
Carbonyl (C=O) stretch: approximately 1650-1670 cm⁻¹
-
C-Cl stretch: approximately 750-700 cm⁻¹
-
-
¹H NMR Spectroscopy:
-
Chloroacetyl CH₂ protons: singlet at approximately 4.0-4.5 ppm
-
Methylene bridge protons: singlet at approximately 4.5-5.0 ppm
-
Pyrazole CH proton: singlet at approximately 7.5-8.0 ppm
-
Phenyl protons: multiplets in the aromatic region (7.0-8.0 ppm)
-
-
Mass Spectrometry:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume